molecular formula C32H34N2O13 B12399102 Calcein (mixture of isomers)

Calcein (mixture of isomers)

Katalognummer: B12399102
Molekulargewicht: 654.6 g/mol
InChI-Schlüssel: FNXQHNHHHBGANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcein (mixture of isomers) is a calcium-dependent fluorescent molecule widely used in various scientific fields. It is known for its ability to bind calcium ions and emit fluorescence, making it a valuable tool in biological and chemical research. The compound has the chemical formula C30H26N2O13 and a molecular weight of 622.54 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcein (mixture of isomers) is synthesized through a series of chemical reactions involving fluorescein and iminodiacetic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of calcein (mixture of isomers) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for reaction control and purification .

Analyse Chemischer Reaktionen

Types of Reactions

Calcein (mixture of isomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the calcein-metal ion complex, which exhibits distinct fluorescence properties .

Wissenschaftliche Forschungsanwendungen

Calcein (mixture of isomers) has a wide range of applications in scientific research:

Wirkmechanismus

Calcein (mixture of isomers) exerts its effects through its ability to bind calcium ions. The binding process involves the formation of a complex between calcein and calcium ions, resulting in a fluorescent signal. This fluorescence is used to detect and quantify calcium ions in various samples. The molecular targets include calcium ions, and the pathways involve the formation of calcein-calcium complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcein (mixture of isomers) is unique due to its high sensitivity to calcium ions and its ability to form stable complexes. Its fluorescence properties make it particularly useful in applications requiring precise calcium ion detection .

Eigenschaften

Molekularformel

C32H34N2O13

Molekulargewicht

654.6 g/mol

IUPAC-Name

2-[carboxymethyl(ethyl)amino]acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H12O5.2C6H11NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2-7(3-5(8)9)4-6(10)11/h1-10,21-22H;2*2-4H2,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

FNXQHNHHHBGANT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=O)O)CC(=O)O.CCN(CC(=O)O)CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.